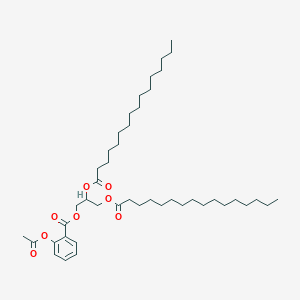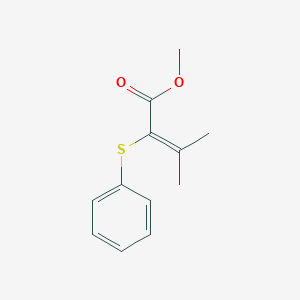
Calcium--magnesium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium–magnesium (1/1) is a compound that consists of calcium and magnesium in a 1:1 ratio. Both calcium and magnesium are essential minerals that play crucial roles in various physiological processes in the human body. Calcium is vital for bone health, muscular contraction, cardiovascular health, and skin health, while magnesium is important for over 300 biochemical reactions, including maintaining blood glucose control, regulating blood pressure, and muscle and nerve function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium and magnesium can be combined through various synthetic routes. One common method is the complexometric titration using ethylenediaminetetraacetic acid (EDTA). In this method, calcium and magnesium ions are complexed with EDTA, and the reaction is monitored using indicators such as Eriochrome Black T . Another method involves the use of calcium and magnesium salts, which are dissolved in water and then combined under controlled pH conditions to form the desired compound .
Industrial Production Methods
Industrial production of calcium–magnesium compounds typically involves the extraction of calcium and magnesium from natural sources such as limestone and dolomite. These minerals are processed to obtain calcium oxide and magnesium oxide, which are then combined in the desired ratio. The process involves heating the minerals to high temperatures to facilitate the reaction and produce the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium–magnesium (1/1) undergoes various types of chemical reactions, including:
Oxidation: Both calcium and magnesium can react with oxygen to form their respective oxides.
Reduction: Calcium and magnesium can be reduced from their oxides using reducing agents such as carbon.
Substitution: Calcium and magnesium can participate in substitution reactions where they replace other metals in compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, carbon, and various acids and bases. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include calcium oxide, magnesium oxide, and various calcium and magnesium salts, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Calcium–magnesium (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Studied for its role in cellular processes and enzyme function.
Medicine: Used in supplements to address calcium and magnesium deficiencies and in treatments for conditions such as osteoporosis and cardiovascular diseases.
Industry: Used in the production of materials such as cement and as a component in various industrial processes
Mécanisme D'action
Calcium and magnesium exert their effects through various molecular targets and pathways. Calcium plays a vital role in signal transduction pathways, muscle contractions, and bone health. It acts as a secondary messenger in many cellular processes and is involved in the activation of various enzymes . Magnesium, on the other hand, is essential for maintaining intracellular calcium levels, regulating muscle and nerve function, and supporting over 300 biochemical reactions in the body .
Comparaison Avec Des Composés Similaires
Calcium–magnesium (1/1) can be compared with other similar compounds such as:
Calcium carbonate: Primarily used as a calcium supplement and antacid.
Magnesium oxide: Used as a magnesium supplement and in industrial applications.
Calcium citrate: Another form of calcium supplement that is well-absorbed by the body
The uniqueness of calcium–magnesium (1/1) lies in its balanced ratio, which ensures optimal absorption and utilization of both minerals in the body. This balanced ratio is particularly beneficial for individuals with deficiencies in both calcium and magnesium, as it helps maintain the necessary levels of these essential minerals .
Propriétés
Numéro CAS |
12133-32-3 |
|---|---|
Formule moléculaire |
CaMg |
Poids moléculaire |
64.38 g/mol |
Nom IUPAC |
calcium;magnesium |
InChI |
InChI=1S/Ca.Mg |
Clé InChI |
ZFXVRMSLJDYJCH-UHFFFAOYSA-N |
SMILES canonique |
[Mg].[Ca] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


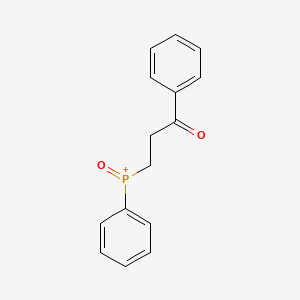

![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
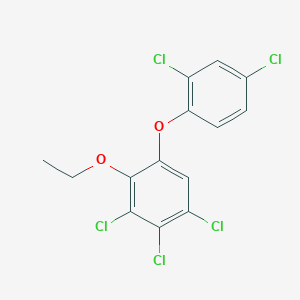
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
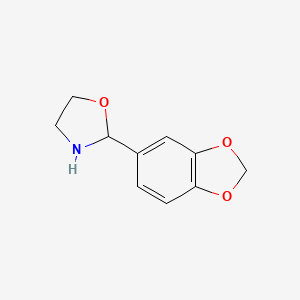
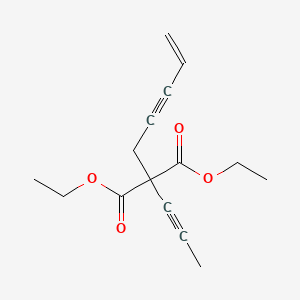
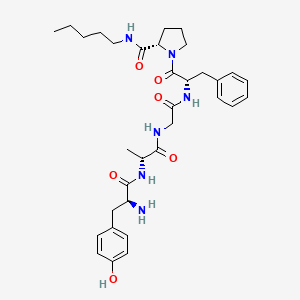
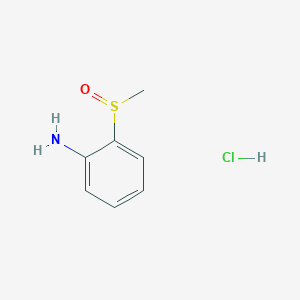
![Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-](/img/structure/B14482248.png)
